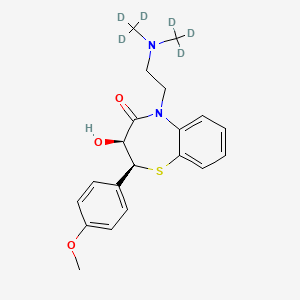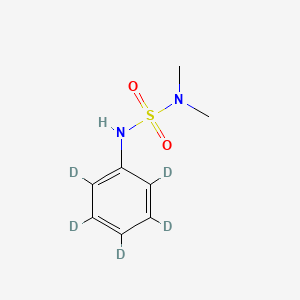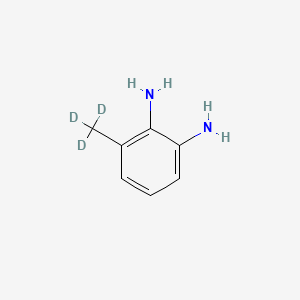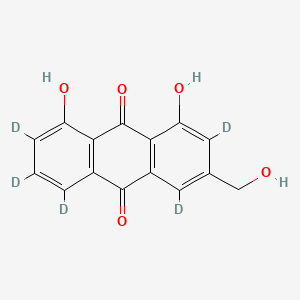
7-(1-Piperazinyl)-isoquinoline hydrochloride
Descripción general
Descripción
7-(1-Piperazinyl)-isoquinoline hydrochloride (7-PIQHCl) is an organic compound that belongs to the isoquinoline family and is an important building block for the synthesis of various pharmaceuticals. 7-PIQHCl is a versatile and powerful reagent in organic synthesis and has been used in various laboratory experiments and scientific research. This article will discuss the synthesis method of 7-PIQHCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Aplicaciones Científicas De Investigación
Antihypertensive Drug Metabolism :
- Althuis and Hess (1977) synthesized analogues of prazosin, a new antihypertensive drug, starting from isovanillin and vanillin. These analogues included metabolites with a 7-(1-piperazinyl) group, contributing to prazosin's antihypertensive effect in dogs and rats (Althuis & Hess, 1977).
Topoisomerase I Inhibitors in Cancer Therapy :
- Khadka et al. (2011) discussed the synthesis of 5-amino group-substituted indeno[1,2-c]isoquinolines, with 5-piperazinyl indeno[1,2-c]isoquinoline displaying potent topoisomerase I inhibitory activity and cytotoxicity against tumor cell lines, making it a potential candidate in cancer therapy (Khadka et al., 2011).
Protein Kinase C Inhibitor for Tissue Experiments :
- Hagiwara et al. (1988) introduced a compound with isoquinolinesulfonamide and piperazine as a protein kinase C inhibitor. This compound, useful for tissue experiments, showed fluorescence properties, making it valuable in histological approaches to studying protein kinase C (Hagiwara et al., 1988).
Novel Sympatholytic Hypotensive Agents :
- McCall et al. (1986) described a family of 7-(trifluoromethyl)-4-aminoquinolines, acting as hypotensive agents through a novel sympatholytic mechanism. This research highlights the importance of the 7-piperazinyl group in developing new cardiovascular drugs (McCall et al., 1986).
Antibacterial Agents and Pharmacology :
- Chu et al. (1991) studied temafloxacin hydrochloride, an antibacterial agent with a 7-piperazin-1-yl group. The enantiomers of this compound exhibited similar pharmacological profiles, significant in the development of antimicrobial drugs (Chu et al., 1991).
Photoluminescence in Chemical Compounds :
- Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, studying their luminescent properties and photo-induced electron transfer, showcasing the potential of piperazine derivatives in photoluminescence applications (Gan et al., 2003).
Corrosion Inhibition in Engineering Materials :
- El faydy et al. (2020) investigated two 8-Hydroxyquinoline-based piperazine compounds as corrosion inhibiting additives for steel in HCl electrolyte. Their research provides insights into the use of such compounds in materials science and corrosion prevention (El faydy et al., 2020).
Propiedades
IUPAC Name |
7-piperazin-1-ylisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-13(16-7-5-14-6-8-16)9-12-10-15-4-3-11(1)12;/h1-4,9-10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKYDWFMAZEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655063 | |
| Record name | 7-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936643-78-6 | |
| Record name | 7-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 936643-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)





![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)
![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)
![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)
![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)